

Application Notes and Protocols: Carumonam Sodium for Multi-Drug Resistant Enterobacteriaceae

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Compound of Interest

Compound Name: *Carumonam Sodium*

Cat. No.: *B1668588*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Carumonam is a synthetic N-sulfonated monobactam antibiotic with a targeted spectrum of activity against aerobic Gram-negative bacteria, including many multi-drug resistant (MDR) strains of Enterobacteriaceae.^{[1][2][3][4]} Developed by Takeda Pharmaceutical Company, it belongs to the same class as aztreonam.^[1] Like other monobactams, Carumonam demonstrates significant stability against hydrolysis by a wide range of β -lactamase enzymes, which are a common resistance mechanism in MDR Gram-negative pathogens.^{[5][6][7]} These notes provide an overview of its mechanism, in vitro activity, and protocols for its evaluation.

Mechanism of Action

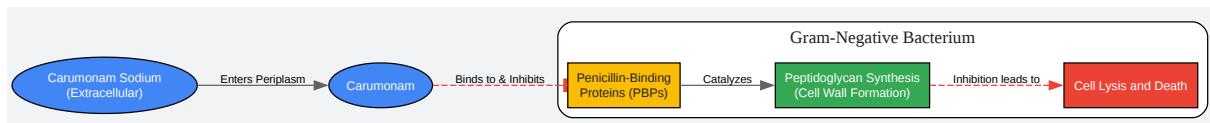
Carumonam exerts its bactericidal effect by targeting and inhibiting bacterial cell wall synthesis.

^[1] The process involves the following key steps:

- Penetration: Carumonam penetrates the outer membrane of Gram-negative bacteria to reach the periplasmic space.^[1]
- PBP Binding: In the periplasm, it covalently binds to essential Penicillin-Binding Proteins (PBPs).^[1] PBPs are enzymes critical for the final steps of peptidoglycan synthesis.

- Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the cross-linking (transpeptidation) of peptidoglycan chains.[1]
- Cell Lysis: The disruption of cell wall synthesis compromises the structural integrity of the bacterium, leading to cell elongation, filamentation, and eventual lysis due to osmotic pressure.[1]

Carumonam's high affinity for PBPs in Gram-negative bacteria and its stability in the presence of β -lactamases make it a potent agent against this class of pathogens.[5][8]



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Caption: Mechanism of action of Carumonam against Gram-negative bacteria.

Data Presentation

In Vitro Activity

Carumonam has demonstrated potent in vitro activity against a broad range of Enterobacteriaceae, comparable to that of aztreonam, ceftazidime, and cefotaxime.[5] Notably, it retains activity against some strains resistant to other cephalosporins.[6][9]

Table 1: Comparative In Vitro Susceptibility of Enterobacteriaceae to Carumonam

Organism	Comparator Drugs	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	Reference
Enterobacteriaceae (General)	N/A	-	≤ 8.0	[5]
Enterobacteriaceae	Aztreonam, Ceftriaxone, Ceftazidime	-	0.5	[4]
Cefoperazone-Resistant Enterobacteriaceae	Carumonam	-	≤ 8.0 (52% inhibited)	[6]
Cefoperazone-Resistant Enterobacteriaceae	Aztreonam	-	≤ 8.0 (39% inhibited)	[6]
Cefoperazone-Resistant Enterobacteriaceae	Ceftazidime	-	≤ 8.0 (35% inhibited)	[6]

| Enterobacter, Citrobacter, Serratia spp. | N/A | 4.0 | - | [5] |

MIC₅₀/MIC₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Clinical Efficacy

Clinical trials have primarily evaluated Carumonam for the treatment of complicated urinary tract infections (cUTIs) and sepsis caused by Gram-negative bacteria.[2][10][11]

Table 2: Summary of Clinical Trial Outcomes for Carumonam

Indication	Comparator	Carumonam Dosage	Clinical Cure Rate	Microbiological Cure Rate	Reference
Complicated /Uncomplicated UTI	Ceftazidime	-	82%	48% (at 5-9 days post-therapy)	[10][12]
Complicated UTI	Gentamicin	1 g every 8 h	-	45% (at 1-2 weeks post-therapy)	[11][13]

| Sepsis (Bacteremia, Pneumonia, UTI) | N/A (Open-label) | 1g or 2g t.i.d. | 84% | 72% | [2] |

Experimental Protocols

Accurate determination of bacterial susceptibility to Carumonam is critical for both clinical and research applications. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of Carumonam MICs using the broth microdilution method.

Materials:

- **Carumonam sodium** analytical powder
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland
- Sterile saline or broth

- Spectrophotometer
- Quality control (QC) strains: Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™

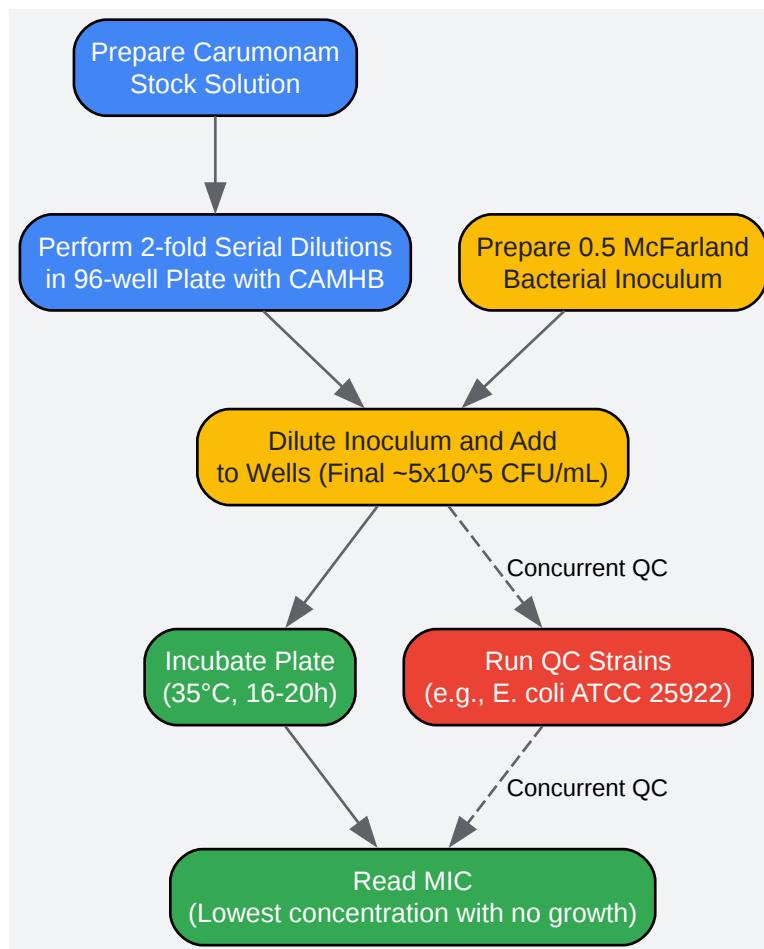
Procedure:

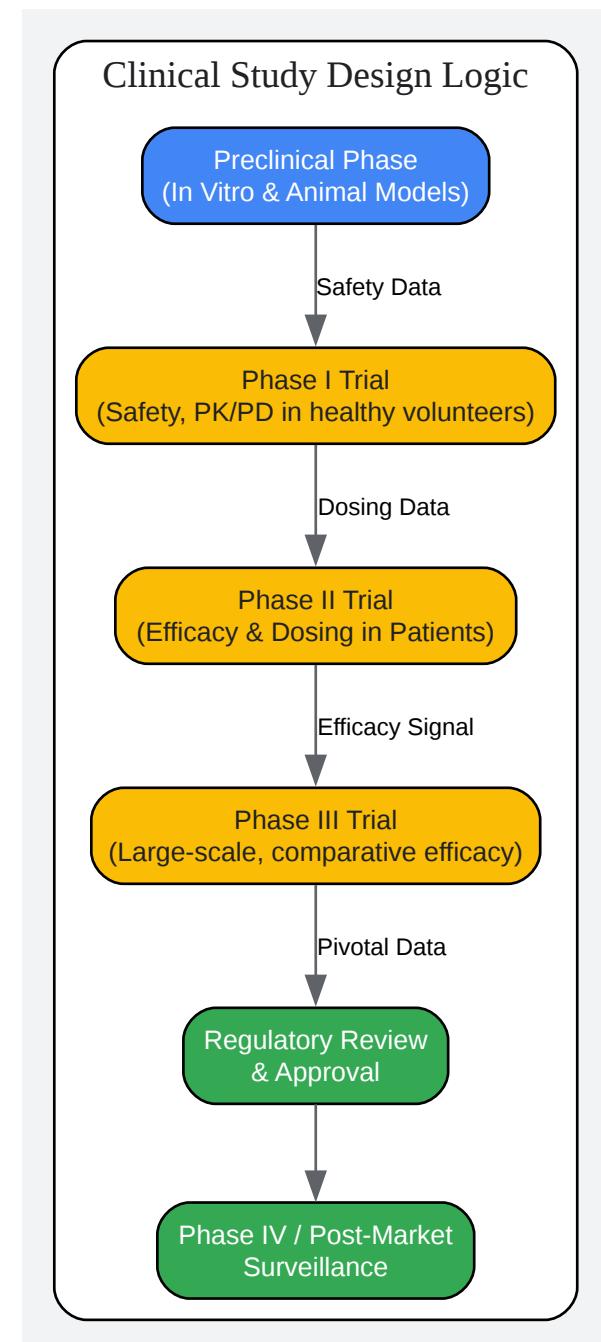
- Preparation of Carumonam Stock: Prepare a stock solution of Carumonam in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL.
- Serial Dilutions: Perform serial two-fold dilutions of the Carumonam stock solution in CAMHB directly in the 96-well plates to achieve final concentrations typically ranging from 64 µg/mL to 0.03 µg/mL.
- Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Inoculum Dilution: Dilute the standardized suspension 1:100 in CAMHB to obtain a concentration of approximately 1.5×10^6 CFU/mL.
- Inoculation: Within 15 minutes of preparation, inoculate each well of the microtiter plate with the diluted bacterial suspension to achieve a final concentration of approximately 5×10^5 CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ in ambient air for 16-20 hours.
- Reading Results: The MIC is the lowest concentration of Carumonam that completely inhibits visible growth of the organism.
- Quality Control: Concurrently test QC strains. The results must fall within the established ranges.

Table 3: Quality Control Ranges for Carumonam Susceptibility Testing

QC Strain	Method	MIC Range (μ g/mL)	Disk Diffusion Zone Diameter (mm)	Reference
E. coli ATCC 25922	Broth Microdilution	0.03 - 0.25	-	[14]
E. coli ATCC 25922	Disk Diffusion (30 μ g)	-	30 - 36	[14]
P. aeruginosa ATCC 27853	Broth Microdilution	1.0 - 4.0	-	[14]

| P. aeruginosa ATCC 27853 | Disk Diffusion (30 μ g) | - | 24 - 32 | [14] |





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